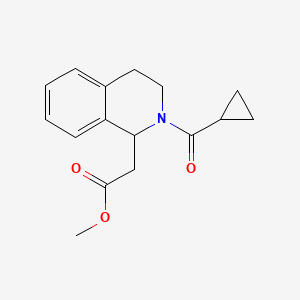
Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate” is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.332. The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-1-isoquinolinylacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20C .Aplicaciones Científicas De Investigación
Synthesis of Constrained ACC Derivatives
A study focused on synthesizing doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, using a unique cyclopropanation process. This process involved the transformation of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid into methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate, a new type of ACC ester. This compound was then used to create fused tetracyclic hydantoin derivatives, introducing a novel heterocyclic system (Szakonyi et al., 2002).
Building Blocks in Organic Synthesis
Methylenecyclopropanes (MCPs), despite being highly strained, have been shown to serve as versatile building blocks in organic synthesis. They can undergo various ring-opening reactions, providing a thermodynamic driving force due to the release of cyclopropyl ring strain. The past decade has seen significant developments in Lewis or Brønsted acid-mediated reactions of MCPs, leading to the creation of new compounds such as cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines (Shi et al., 2012).
Aza-Diels–Alder Reactions
In another study, Brønsted acid or solid acid catalysis was employed in aza-Diels–Alder reactions of methylenecyclopropanes with ethyl (arylimino)acetates for constructing the tetrahydroquinoline skeleton. This approach maintained the cyclopropyl group in the 3,3′-position, showcasing a method to intricately build molecular complexity (Zhu et al., 2009).
Synthesis of Tetrahydroquinoline Derivatives
Lewis acid catalysis has been applied in the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, yielding a variety of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively. This showcases the utility of cyclopropane derivatives in synthesizing complex nitrogen-containing heterocycles (Lu & Shi, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Propiedades
IUPAC Name |
methyl 2-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-15(18)10-14-13-5-3-2-4-11(13)8-9-17(14)16(19)12-6-7-12/h2-5,12,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBYGALCHXDKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CCN1C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

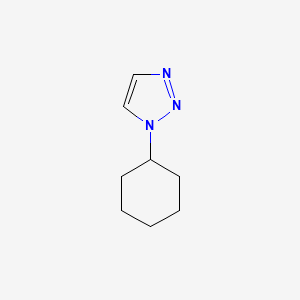

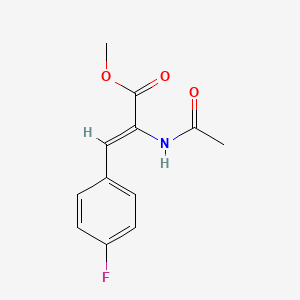



![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2935903.png)
![7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2935905.png)
![7-Fluoro-2-methyl-3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2935907.png)
![2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2935908.png)
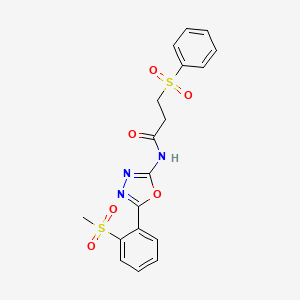
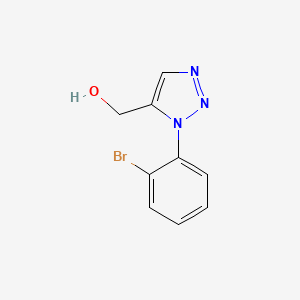
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2935915.png)
![3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2935917.png)